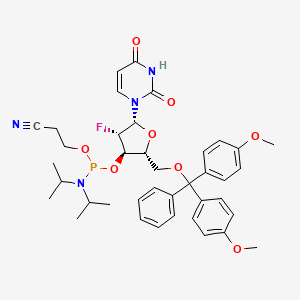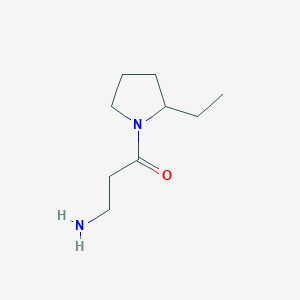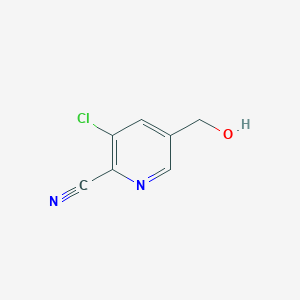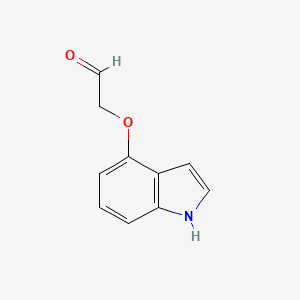
2'-Fluoro-2'-deoxy-ara-U-3'-phosphoramidite
Descripción general
Descripción
2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite is a uridine analog, which means it is structurally similar to uridine, a nucleoside that is a component of RNA. This compound has a fluorine atom at the 2’ position and is used primarily in the synthesis of DNA and RNA for research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite involves several steps, starting from uridineThe reaction conditions typically involve the use of protective groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of 2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of automated synthesis equipment and rigorous quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phosphoramidite group.
Hydrolysis: The phosphoramidite group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphoramidite group typically yields the corresponding phosphoric acid derivative .
Aplicaciones Científicas De Investigación
2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and functions.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and aptamers for gene silencing and molecular targeting.
Medicine: Investigated for its potential anticonvulsant, anxiolytic, and antihypertensive effects.
Industry: Utilized in the production of diagnostic tools and therapeutic agents .
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This makes it useful in various applications, including gene silencing and molecular targeting .
Comparación Con Compuestos Similares
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Another uridine analog with a fluorine atom at the 2’ position.
2’-Deoxy-2’-fluoro-5-ethynyluridine: A modified nucleoside with both a fluorine atom and an ethynyl group.
Uniqueness
2’-Fluoro-2’-deoxy-ara-U-3’-phosphoramidite is unique due to its specific structural modifications, which confer enhanced stability and resistance to enzymatic degradation. This makes it particularly valuable in applications requiring long-term stability and precise molecular targeting .
Propiedades
IUPAC Name |
3-[[(2R,3R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35+,36-,37-,53?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQPAYRJJMYQX-CPBIVIIKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46FN4O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-2H-pyrano[2,3-b]pyridine](/img/structure/B3346354.png)




![7-Fluoroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B3346388.png)

![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-](/img/structure/B3346413.png)
![1-[(3,5-Dimethoxyphenyl)methyl]piperazine](/img/structure/B3346418.png)




